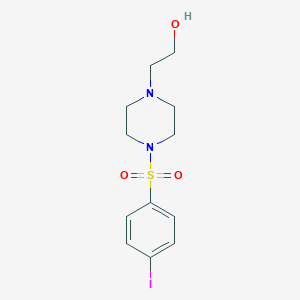![molecular formula C25H29Br2ClN4 B182791 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine CAS No. 69258-56-6](/img/structure/B182791.png)
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine, also known as AG-1478, is a chemical compound that has been extensively studied for its potential use as a pharmaceutical drug. It belongs to a class of compounds known as tyrosine kinase inhibitors, which are used to treat various types of cancer.
作用机制
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine acts as a competitive inhibitor of the ATP binding site on the EGFR, preventing the activation of downstream signaling pathways that are necessary for cell proliferation and survival. This inhibition leads to a decrease in cell growth and an increase in apoptosis, ultimately leading to the death of cancer cells.
生化和生理效应
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on EGFR activity, it has also been shown to inhibit the activity of other tyrosine kinases, including c-Src and c-Abl. It has also been shown to inhibit the growth of various types of cancer cells, including breast, lung, and pancreatic cancer cells.
实验室实验的优点和局限性
One of the main advantages of 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine is its specificity for EGFR and other tyrosine kinases, making it a useful tool for studying the role of these proteins in cancer biology. However, one limitation of 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine is its relatively low potency compared to other tyrosine kinase inhibitors, which may limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research on 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine. One area of interest is the development of more potent and selective tyrosine kinase inhibitors based on the structure of 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine. Another area of interest is the use of 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine in combination with other cancer therapies, such as chemotherapy or radiation therapy, to improve treatment outcomes. Finally, further studies are needed to better understand the mechanisms of action of 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine and its potential use in the treatment of various types of cancer.
合成方法
The synthesis of 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine involves several steps, including the reaction of 7-chloro-4-quinazolinylamine with 2,4-dibromostyrene, followed by the addition of diethylbromomalonate and subsequent deprotection of the resulting compound. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学研究应用
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is often overexpressed in various types of cancer. Inhibition of EGFR activity can lead to a reduction in cell proliferation and an increase in apoptosis, making 4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine a promising candidate for cancer therapy.
属性
CAS 编号 |
69258-56-6 |
|---|---|
产品名称 |
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
分子式 |
C25H29Br2ClN4 |
分子量 |
580.8 g/mol |
IUPAC 名称 |
4-N-[7-chloro-2-[(E)-2-(2,4-dibromophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C25H29Br2ClN4/c1-4-32(5-2)14-6-7-17(3)29-25-21-12-11-20(28)16-23(21)30-24(31-25)13-9-18-8-10-19(26)15-22(18)27/h8-13,15-17H,4-7,14H2,1-3H3,(H,29,30,31)/b13-9+ |
InChI 键 |
TVHDODZRGVWAPS-UKTHLTGXSA-N |
手性 SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=C(C=C(C=C3)Br)Br |
SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=C(C=C(C=C3)Br)Br |
规范 SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=C(C=C(C=C3)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methylbenzo[h]quinoline](/img/structure/B182708.png)
![(2S)-2-[[(2S)-1-[(2S)-6-Amino-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-amino-1-oxopropan-2-yl]pentanediamide](/img/structure/B182709.png)
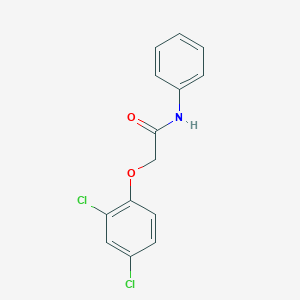
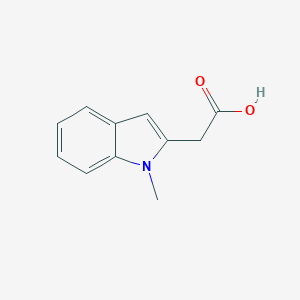
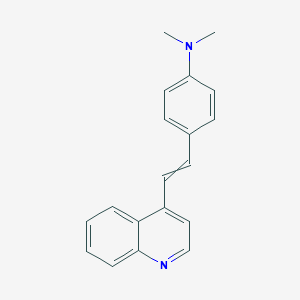
![Methyl [3,4'-bipyridine]-5-carboxylate](/img/structure/B182717.png)
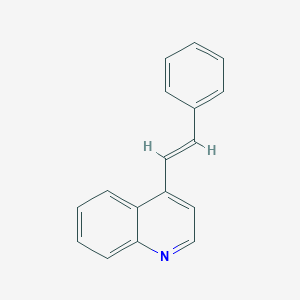
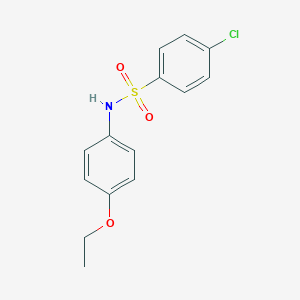
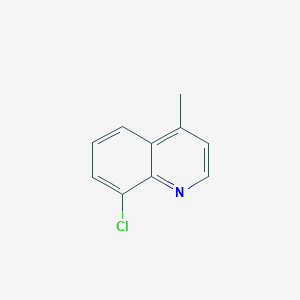
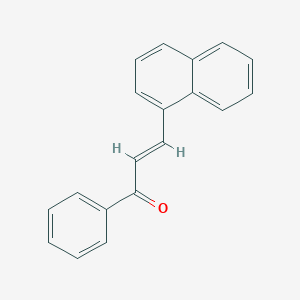
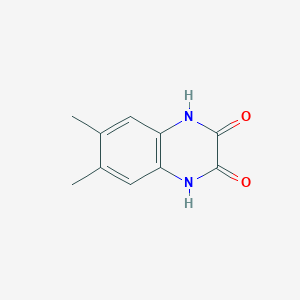
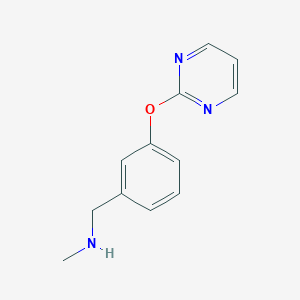
![Ethyl 1,4-dioxaspiro[4.5]decane-6-carboxylate](/img/structure/B182731.png)
